3-Fluorocyclobutanamine

Description

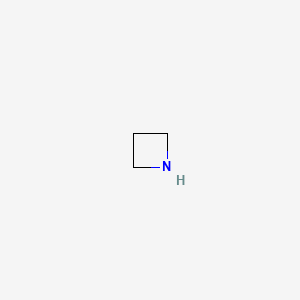

Structure

2D Structure

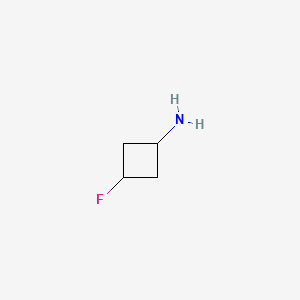

3D Structure

Properties

IUPAC Name |

3-fluorocyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-3-1-4(6)2-3/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCSZMINSACNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705432, DTXSID601297210, DTXSID101309997 | |

| Record name | 3-Fluorocyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanamine, 3-fluoro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260670-33-4, 1260670-54-9, 1234616-60-4 | |

| Record name | 3-Fluorocyclobutanamine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorocyclobutanamine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorocyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanamine, 3-fluoro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorocyclobutanamine, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X99FNC2UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Fluorocyclobutanamine, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5P3VQT3J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Stereoselective Synthesis of cis-3-Fluorocyclobutanamine Hydrochloride

The incorporation of fluorine into molecular scaffolds is a cornerstone strategy in contemporary medicinal chemistry.[1][2] The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, modulated pKa, and improved binding affinity through specific non-covalent interactions—make fluorinated motifs highly desirable.[2][3] Among these, the fluorinated cyclobutane ring has emerged as a particularly valuable structural unit.[3][4] Its rigid, three-dimensional conformation serves as a powerful tool for locking in bioactive conformations and acting as a bioisosteric replacement for more flexible or metabolically labile groups.[5]

This guide provides a detailed, scientifically-grounded methodology for the synthesis of cis-3-Fluorocyclobutanamine hydrochloride (CAS: 1408075-13-7), a key building block for pharmaceutical research and development. We will move beyond a simple recitation of steps to explore the underlying principles, the rationale for reagent selection, and the critical parameters that ensure a robust, stereocontrolled, and scalable synthesis.

Synthetic Strategy: A Retrosynthetic and Mechanistic Approach

The primary challenge in synthesizing cis-3-Fluorocyclobutanamine hydrochloride lies in the precise stereochemical control of the 1,3-disubstituted cyclobutane core. Our retrosynthetic analysis identifies a pathway that leverages a key stereochemical inversion step.

Diagram 1: Retrosynthetic Analysis

References

An In-depth Technical Guide to trans-3-Fluorocyclobutanamine: Properties, Structure, and Synthetic Considerations

Introduction: The Emergence of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone for enhancing pharmacological profiles. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, modulated basicity, and altered conformational preferences, offer a powerful tool for lead optimization. Among the various fluorinated motifs, the trans-3-fluorocyclobutanamine scaffold has emerged as a particularly valuable building block. Its rigid, three-dimensional structure provides a constrained vector for presenting pharmacophoric elements, offering a distinct advantage over more flexible acyclic amines. This guide provides a comprehensive overview of the core properties, structural nuances, and synthetic strategies for trans-3-fluorocyclobutanamine, tailored for researchers and professionals in drug development. The cyclobutane ring, with its inherent puckered conformation, allows for precise spatial orientation of substituents, influencing binding interactions with biological targets.[1]

Physicochemical Properties: The Impact of Fluorine on a Constrained Ring

The introduction of a fluorine atom onto the cyclobutane ring trans to the amino group has a profound and predictable effect on the molecule's properties. This substitution is not merely an isosteric replacement but a strategic modification to fine-tune lipophilicity and basicity.

A key study on related 3-fluorocyclobutylamines demonstrated that fluorination leads to a decrease in the basicity of the amino group, with a reduction in the pKa value of approximately 0.8 units compared to the non-fluorinated parent compound.[2][3] This acidification is a consequence of the strong electron-withdrawing nature of the fluorine atom, which is transmitted through the carbon framework. Interestingly, this effect was found to be largely independent of the stereochemistry, suggesting that through-bond inductive effects are the dominant factor.[2][3]

In terms of lipophilicity, a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME), the trans-fluorine substitution has a notable impact. Fluorinated trans-compounds have been shown to be more lipophilic, with an increase in the logP value of approximately 1 unit compared to their non-fluorinated analogs.[2][3] This increased lipophilicity can be advantageous for enhancing membrane permeability and accessing hydrophobic binding pockets in target proteins.

Table 1: Core Physicochemical and Structural Data for trans-3-Fluorocyclobutanamine and its Hydrochloride Salt

| Property | trans-3-Fluorocyclobutanamine | trans-3-Fluorocyclobutanamine HCl | Source(s) |

| CAS Number | 1260670-33-4 | 1408075-99-9 | [4][5] |

| Molecular Formula | C4H8FN | C4H9ClFN | [6][7] |

| Molecular Weight | 89.11 g/mol | 125.57 g/mol | [6][7] |

| Physical Form | Not specified in results | White Solid | [1] |

| Purity | Not specified in results | Typically >97% | [7] |

| SMILES | F[C@@H]1C--INVALID-LINK--C1 | N[C@H]1C--INVALID-LINK--C1.Cl | [6][7] |

| InChIKey | APCSZMINSACNSQ-JPYJGEKTSA-N | Not specified in results | [6] |

Structural Analysis and Conformation

The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent hydrogen atoms.[8] This results in two non-equivalent substituent positions: axial and equatorial. For 1,3-disubstituted cyclobutanes, such as trans-3-fluorocyclobutanamine, two chair-like puckered conformations are possible, with the substituents in either a diequatorial or a diaxial arrangement. The equilibrium between these conformers is dictated by the steric and electronic nature of the substituents.

In the case of trans-3-fluorocyclobutanamine, the diequatorial conformation is generally expected to be the more stable, minimizing steric interactions. The fluorine and amino groups would occupy positions on opposite sides of the ring, pointing away from the ring's center. This conformational preference is crucial for understanding how the molecule presents its functional groups for interaction with a biological target. While specific X-ray crystallographic data for the parent trans-3-fluorocyclobutanamine is not available in the provided search results, analysis of related structures has confirmed the puckered nature of the fluorinated cyclobutane ring.[2][3]

Caption: Chemical structure of trans-3-Fluorocyclobutanamine.

Synthetic Strategy: A Generalized Approach

The synthesis of trans-3-fluorocyclobutanamine can be achieved from the commercially available starting material, 3-oxocyclobutanecarboxylic acid. While a specific, detailed experimental protocol for the parent compound is not explicitly available in the searched literature, a general and robust synthetic pathway has been described for related trans-3-alkyl- and 3-aryl-3-fluorocyclobutylamines.[2][3] This methodology can be adapted for the synthesis of the title compound.

The key steps in this synthetic sequence involve the introduction of the fluorine atom and the conversion of the carboxylic acid functionality into an amino group. The stereochemistry of the final product is controlled during the synthetic process.

Caption: Generalized synthetic workflow for trans-3-Fluorocyclobutanamine.

Exemplary Experimental Protocol (Adapted from related syntheses)

The following protocol is a generalized representation based on the synthesis of similar compounds and should be optimized for the specific synthesis of trans-3-fluorocyclobutanamine.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

-

Rationale: Protection of the carboxylic acid is necessary to prevent side reactions in subsequent steps.

-

Procedure: 3-Oxocyclobutanecarboxylic acid is dissolved in an appropriate alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid (e.g., sulfuric acid) and heated to reflux until the reaction is complete, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude ester is purified.

Step 2: Stereoselective Reduction of the Ketone

-

Rationale: Reduction of the ketone to the corresponding alcohol sets the stereocenter that will ultimately determine the cis/trans relationship with the fluorine atom. The choice of reducing agent can influence the diastereoselectivity.

-

Procedure: The keto-ester is dissolved in a suitable solvent (e.g., methanol or ethanol) and cooled to 0 °C. A reducing agent, such as sodium borohydride, is added portion-wise. The reaction is stirred until completion, quenched, and the product alcohol is extracted and purified.

Step 3: Deoxyfluorination

-

Rationale: This is a key step where the hydroxyl group is replaced by a fluorine atom. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used. This reaction often proceeds with inversion of stereochemistry.

-

Procedure: The alcohol is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere. The solution is cooled, and the fluorinating agent is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is carefully quenched, and the fluorinated product is purified by chromatography.

Step 4: Hydrolysis of the Ester

-

Rationale: The protecting group on the carboxylic acid is removed to allow for its conversion to the amine.

-

Procedure: The fluorinated ester is treated with an aqueous base (e.g., lithium hydroxide or sodium hydroxide) in a mixture of solvents like THF and water. The reaction is stirred at room temperature until the ester is fully hydrolyzed. The mixture is then acidified, and the carboxylic acid is extracted and purified.

Step 5: Curtius Rearrangement

-

Rationale: The Curtius rearrangement is a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.

-

Procedure: The carboxylic acid is first converted to an acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA) in the presence of a base (e.g., triethylamine). The acyl azide is then heated in a suitable solvent (e.g., tert-butanol) to induce rearrangement to an isocyanate, which is subsequently trapped to form a Boc-protected amine. Finally, the Boc group is removed by treatment with a strong acid (e.g., trifluoroacetic acid or HCl) to yield the desired trans-3-fluorocyclobutanamine, often isolated as its hydrochloride salt.

Applications in Drug Development: A Scaffold for Innovation

The trans-3-fluorocyclobutanamine moiety is an attractive building block for medicinal chemists due to its ability to confer desirable properties on drug candidates. The rigid cyclobutane core can act as a conformationally restricted mimic of more flexible alkyl chains, potentially leading to increased binding affinity and selectivity.[1] The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also participate in favorable interactions within a protein binding pocket.

A notable example of a closely related compound in clinical development is Fluciclovine (¹⁸F) , also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (anti-¹⁸F-FACBC). This radiolabeled amino acid analogue is used as a PET imaging agent for the diagnosis of prostate cancer.[9] The presence of the fluorinated cyclobutane ring is critical to its biological activity and imaging properties. The development of such agents highlights the utility of this scaffold in creating novel diagnostic and therapeutic agents.

Conclusion

trans-3-Fluorocyclobutanamine represents a valuable and increasingly utilized building block in modern drug discovery. Its unique combination of a conformationally constrained scaffold and the property-enhancing effects of fluorine provides a powerful platform for the design of novel therapeutics and diagnostic agents. A deeper understanding of its synthesis, structure, and physicochemical properties, as outlined in this guide, is essential for researchers aiming to leverage this promising chemical entity in their drug development programs. Further research into stereoselective synthetic methods and a broader exploration of its application in diverse therapeutic areas will undoubtedly continue to expand its importance in medicinal chemistry.

References

- 1. trans-3-Fluorocyclobutan-1-amine hydrochloride [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1260670-33-4|trans-3-Fluorocyclobutanamine|BLD Pharm [bldpharm.com]

- 5. 1408075-99-9 trans-3-FluorocyclobutanaMine hydrochloride trans-3-FluorocyclobutanaMine hydrochloride - CAS Database [chemnet.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. trans-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-99-9 | AChemBlock [achemblock.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Fluorocyclobutanamine: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is perpetual. Among the chemical motifs that have gained prominence, fluorinated alicyclic amines represent a particularly valuable class of building blocks. The strategic incorporation of fluorine into small molecules can profoundly influence properties such as metabolic stability, pKa, lipophilicity, and binding affinity, making it a key tool in drug design.[1][2] This guide provides an in-depth technical overview of 3-fluorocyclobutanamine, a four-membered ring structure poised as a critical component in the synthesis of next-generation therapeutics.

This compound exists as two distinct diastereomers, cis and trans, each offering a unique three-dimensional vector for molecular exploration. The rigid cyclobutane core imparts conformational constraint, a desirable feature for optimizing ligand-target interactions, while the fluorine atom and amino group provide modulated basicity and a key functional handle for further chemical elaboration. This guide will delve into the synthesis, physicochemical properties, stereochemical considerations, and applications of this compound, with a focus on its utility for professionals in drug development.

Physicochemical Properties and CAS Identification

The introduction of a highly electronegative fluorine atom onto the cyclobutane ring significantly impacts the amine's electronic properties. A key effect is the reduction of the amine's basicity (pKa). Studies on related 3-alkyl-3-fluorocyclobutylamines have shown an acidification of about 0.8 pKa units compared to their non-fluorinated parent compounds, a change that holds irrespective of the cis or trans stereochemistry.[3] This modulation can be critical for improving membrane permeability and reducing off-target interactions.

The quantitative data for this compound and its common salt forms are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₈FN | PubChem[1] |

| Molecular Weight | 89.11 g/mol | PubChem[1] |

| CAS Number (Unspecified) | 1260670-33-4 | PubChem[1] |

| CAS Number (cis-HCl) | 1408075-13-7 | AChemBlock[4] |

| CAS Number (trans-HCl) | 1408075-99-9 | ChemNet[2] |

| Molecular Weight (HCl Salt) | 125.57 g/mol | AChemBlock[4][5] |

Stereoisomerism: The Importance of Cis and Trans Configuration

The relative orientation of the fluorine and amine substituents on the cyclobutane ring gives rise to cis and trans diastereomers. The choice between these isomers is a critical design element, as it dictates the spatial arrangement of substituents and, consequently, the molecule's ability to fit into a protein's binding pocket.

-

cis-3-Fluorocyclobutanamine : The fluorine and amine groups are on the same face of the ring.

-

trans-3-Fluorocyclobutanamine : The fluorine and amine groups are on opposite faces of the ring.

The differentiation and selective synthesis of these isomers are paramount. Characterization is typically achieved through nuclear magnetic resonance (NMR) spectroscopy, with techniques like the Nuclear Overhauser Effect (NOE) being used to confirm the relative configuration of the diastereomerically pure amines.[3]

Synthesis of this compound Isomers

The synthesis of stereochemically pure cis- and trans-3-fluorocyclobutanamine is a multi-step process that requires careful control of stereochemistry. A common and effective strategy begins with a commercially available starting material like 3-oxocyclobutane carboxylic acid.

The following diagram outlines a validated synthetic pathway.[3]

Caption: Generalized synthetic workflow for cis- and trans-3-Fluorocyclobutanamine.

Experimental Protocol Overview

-

Esterification: The starting material, 3-oxocyclobutane carboxylic acid, is first protected, for example, as a benzyl ester.

-

Carbonyl Addition: A Grignard reaction is performed on the ketone, which also sets the initial stereochemistry.

-

Deoxyfluorination: The resulting tertiary alcohol is treated with a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST). This step often proceeds with incomplete inversion, yielding a mixture of cis and trans diastereomers.[3]

-

Isomer Separation: The diastereomeric mixture of fluorinated esters is separated using column chromatography to yield the pure cis and trans isomers.

-

Amine Formation: Each separated isomer is then carried forward independently. The synthesis of the amine can be achieved through a sequence involving:

-

Hydrogenolysis to remove the benzyl ester.

-

Curtius Rearrangement of the resulting carboxylic acid to form a Boc-protected amine.

-

Deprotection of the Boc group under acidic conditions to yield the final amine, typically isolated as a hydrochloride salt.[3]

-

This synthetic route demonstrates the necessity of chromatographic separation to access the individual diastereomers, which are crucial for structure-activity relationship (SAR) studies.

Application in Drug Discovery: A Case Study with JAK Inhibitors

The true value of a chemical building block is demonstrated through its successful incorporation into biologically active molecules. This compound has emerged as a valuable scaffold in the development of Janus kinase (JAK) inhibitors, a class of drugs targeted for inflammatory diseases, autoimmune disorders, and cancers.[6]

A key patent in the field discloses the synthesis of potent JAK inhibitors where the this compound moiety is a central feature.[6] The synthesis involves coupling the protected cis- or trans-3-fluorocyclobutanamine with a heterocyclic core, such as a 1H-pyrrolo[2,3-b]pyridine, which is common in kinase inhibitors.

The diagram below illustrates the core concept of incorporating the building block into a final drug candidate.

Caption: Workflow for incorporating this compound into a JAK inhibitor.

This application highlights the strategic utility of this compound. The cyclobutane ring serves as a rigid scaffold, positioning the fluorine and the heterocyclic core in a precise orientation within the kinase active site. The fluorine atom can form favorable interactions (e.g., hydrogen bonds or dipole interactions) and block sites of potential metabolism, thereby enhancing the drug's potency and pharmacokinetic profile.

Analytical Characterization: The Role of NMR Spectroscopy

Unambiguous characterization of the cis and trans isomers is essential. NMR spectroscopy is the primary tool for this purpose.

-

¹H NMR: The proton spectra provide information on the connectivity and relative stereochemistry through the analysis of coupling constants.

-

¹⁹F NMR: As fluorine has a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique.[7][8] The chemical shift of the fluorine atom is highly sensitive to its electronic environment and stereochemical orientation. Typical chemical shifts for fluorine attached to an sp³-hybridized carbon can range from +140 to +250 ppm relative to CFCl₃, though this is highly dependent on the molecular context.[7]

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These techniques are used to establish detailed connectivity and, crucially, to determine the spatial proximity of atoms. NOESY experiments are particularly powerful for differentiating cis and trans isomers by observing through-space interactions between the protons on the carbons bearing the amine and fluorine.[3]

While detailed spectral data for the parent this compound is often proprietary to commercial suppliers, it can typically be found on the Certificate of Analysis (CoA) provided with the purchase of the compound.[4][9]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives. The hydrochloride salt is a solid that requires careful handling to avoid dust inhalation.

-

Hazard Statements: The hydrochloride salt is often classified as harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation.[4][8]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.[4][8]

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for complete and specific safety and handling information before use.

Conclusion

This compound, in both its cis and trans forms, represents a sophisticated and highly valuable building block for contemporary drug discovery. Its unique combination of a conformationally restricted core, a functionality-enabling amino group, and a property-modulating fluorine atom provides medicinal chemists with a powerful tool to address challenges in potency, selectivity, and pharmacokinetics. The successful application of this scaffold in the synthesis of advanced drug candidates, such as JAK inhibitors, underscores its importance and potential. As the demand for novel chemical matter continues to grow, the strategic use of building blocks like this compound will undoubtedly play a pivotal role in the development of future medicines.

References

- 1. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. US8277807B2 - Pharmaceutical combinations - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorocyclobutanamine Isomers

Introduction: The Strategic Role of Fluorinated Alicyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the introduction of fluorine into drug candidates represents a powerful strategy for fine-tuning molecular properties to enhance therapeutic efficacy.[1][2] The unique electronic characteristics of fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[3][4] When incorporated into rigid alicyclic scaffolds like cyclobutane, these effects become particularly pronounced and stereochemically dependent.

The 3-fluorocyclobutanamine moiety is an emerging building block of significant interest, offering a three-dimensional exit vector that can be exploited to explore chemical space in drug design. The presence of two stereocenters gives rise to cis and trans diastereomers, each possessing a distinct spatial arrangement of the fluorine and amine functionalities. This guide provides a comprehensive analysis of the core physicochemical properties of cis- and trans-3-fluorocyclobutanamine, offering insights into their synthesis, conformational behavior, and the critical interplay between stereochemistry and molecular characteristics for researchers in drug development.

Conformational Landscape: The Puckered World of 1,3-Disubstituted Cyclobutanes

Unlike their planar representations in 2D drawings, cyclobutane rings are not flat. They adopt a puckered or "butterfly" conformation to alleviate torsional strain. For 1,3-disubstituted cyclobutanes, this puckering leads to two primary conformations where the substituents can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is dictated by the steric and electronic interactions between the substituents.

In the case of this compound, the interplay between the electron-withdrawing fluorine atom and the basic amino group, along with their respective steric demands, governs the conformational equilibrium for each isomer.

Caption: Conformational equilibria of cis- and trans-3-fluorocyclobutanamine.

For the cis-isomer, the diequatorial conformation is generally more stable, minimizing steric hindrance. In the trans-isomer, both conformers possess one axial and one equatorial substituent, leading to a more dynamic equilibrium. These conformational preferences are not merely academic; they directly impact how each isomer presents its pharmacophoric features to a biological target.

Synthesis of cis- and trans-3-Fluorocyclobutanamine

A common synthetic route to both isomers commences from 3-oxocyclobutanecarboxylic acid.[5] This approach allows for the stereocontrolled introduction of the amine and fluorine substituents.

Experimental Protocol: A Generalized Synthetic Approach

The following protocol outlines a general, multi-step synthesis.

Caption: A generalized workflow for the synthesis of this compound isomers.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

-

3-Oxocyclobutanecarboxylic acid is converted to its corresponding ester (e.g., methyl or ethyl ester) under standard acidic conditions (e.g., methanol with a catalytic amount of sulfuric acid) to protect the carboxylic acid functionality.

Step 2: Introduction of the Nitrogen or Oxygen Precursor

-

For the amine precursor: Reductive amination of the keto-ester with a suitable amine (e.g., benzylamine) and a reducing agent (e.g., sodium cyanoborohydride) can introduce the nitrogen atom.

-

For the hydroxyl precursor: Reduction of the ketone with a reducing agent like sodium borohydride yields the corresponding hydroxy-ester. This alcohol can later be converted to the amine.

Step 3: Stereoselective Fluorination

-

Deoxyfluorination of the alcohol intermediate using reagents such as diethylaminosulfur trifluoride (DAST) introduces the fluorine atom. The stereochemical outcome of this step is crucial and can be influenced by the choice of reagents and reaction conditions, often yielding a mixture of diastereomers that require separation.

Step 4: Formation of the Primary Amine

-

If a protected amine (e.g., benzylamine) was used, deprotection (e.g., hydrogenolysis) yields the primary amine.

-

If the carboxylic acid ester is carried through, it can be converted to the primary amine via a Curtius rearrangement. This involves conversion of the ester to a carboxylic acid, then to an acyl azide, which rearranges to an isocyanate upon heating and is subsequently hydrolyzed to the amine.

Step 5: Diastereomeric Separation

-

The resulting mixture of cis and trans isomers is typically separated by column chromatography.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the spatial arrangement of the fluorine and amine groups leads to distinct physicochemical properties for the cis and trans isomers.

Table 1: Physicochemical Properties of this compound Isomers

| Property | cis-3-Fluorocyclobutanamine | trans-3-Fluorocyclobutanamine | Parent Cyclobutylamine |

| Molecular Formula | C₄H₈FN | C₄H₈FN | C₄H₉N |

| Molecular Weight | 89.11 g/mol | 89.11 g/mol | 71.12 g/mol |

| Estimated pKa | ~9.9-10.0 | ~9.9-10.0 | 10.7-10.8[6][7] |

| Estimated logP | ~0.2-0.3 | ~1.2 | ~0.2[8] |

Note: pKa and logP values for the fluorinated isomers are estimated based on experimental data for the parent cyclobutylamine and the observed effects of fluorination reported in the literature.[5]

Acidity (pKa)

The introduction of an electronegative fluorine atom has a significant acidifying effect on the neighboring amino group. For 1,3-disubstituted cyclobutanes, this electronic effect is transmitted through the carbon framework. Research indicates that fluorination leads to a decrease in the pKa of the amine by approximately 0.8 units, irrespective of the stereochemistry.[5] This is attributed to the inductive electron-withdrawing effect of the fluorine atom, which stabilizes the protonated form of the amine, making it a stronger acid (and a weaker base).

Lipophilicity (logP)

Lipophilicity, a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME), shows a marked difference between the two isomers.

-

trans-Isomer: The trans isomer exhibits a significantly higher lipophilicity (an estimated increase of about 1 logP unit) compared to the parent cyclobutylamine.[5] In its preferred conformation, the polar amine and fluorine groups are on opposite faces of the ring, potentially leading to a less polar overall molecular surface and enhanced partitioning into a nonpolar solvent.

-

cis-Isomer: In contrast, the lipophilicity of the cis-isomer is only marginally different from that of the non-fluorinated analog.[5] With both polar groups on the same face of the cyclobutane ring, the molecule presents a more polarized face, which may not favor partitioning into a lipophilic environment as much as the trans isomer.

Spectroscopic Characterization

Unambiguous identification of the cis and trans isomers relies on detailed spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers are expected to show distinct patterns in terms of chemical shifts and coupling constants, arising from their different spatial arrangements.

-

Methine Protons (CH-F and CH-NH₂): The chemical shifts of the protons attached to the carbons bearing the fluorine and amine groups will be influenced by the electronegativity of the substituents and their relative orientations.

-

Methylene Protons (CH₂): The methylene protons in the cyclobutane ring will exhibit complex splitting patterns due to both geminal and vicinal couplings. The magnitudes of the vicinal coupling constants (³JHH) are dependent on the dihedral angles between the protons, which differ between the cis and trans isomers. This can often be used to assign the stereochemistry.[9]

¹³C NMR Spectroscopy

-

C-F Carbon: The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF) and will be significantly shifted downfield due to the electronegativity of fluorine.

-

C-N Carbon: The carbon atom bonded to the amino group will also be shifted downfield.

-

Methylene Carbons: The chemical shifts of the methylene carbons will also differ between the isomers due to the different steric and electronic environments.

Experimental Determination of Physicochemical Parameters

Protocol for pKa Determination by Potentiometric Titration

References

- 1. Page loading... [guidechem.com]

- 2. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 3. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyclobutylamine | 2516-34-9 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Cyclobutylamine | C4H9N | CID 75645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Spectroscopic Signature of a Key Building Block: A Technical Guide to the Analysis of 3-Fluorocyclobutanamine

Abstract

In the landscape of modern drug discovery and development, the incorporation of unique bioisosteres and rigid scaffolds is paramount for modulating physicochemical properties and achieving desired pharmacological profiles. 3-Fluorocyclobutanamine, with its constrained cyclobutane core and the strategic placement of a fluorine atom, represents a valuable building block for introducing novel chemical space. A thorough understanding of its structural and electronic characteristics is fundamental to its effective utilization. This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not only a summary of expected data but also the underlying scientific principles and practical considerations for its spectroscopic characterization.

Introduction: The Significance of this compound in Medicinal Chemistry

The cyclobutane motif has emerged as a desirable scaffold in medicinal chemistry, offering a greater degree of three-dimensionality compared to traditional aromatic rings while maintaining a constrained conformation. This rigidity can lead to improved binding affinity and selectivity for biological targets. The introduction of a fluorine atom, a common strategy in drug design, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions through the formation of hydrogen bonds and dipole-dipole interactions.

This compound exists as cis and trans diastereomers, the distinct spatial arrangement of which can significantly impact their biological activity. Therefore, unambiguous spectroscopic characterization is crucial for confirming the identity, purity, and stereochemistry of this important synthetic intermediate. This guide will delve into the expected NMR, IR, and MS data for both the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a multi-pronged NMR analysis is essential.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound (or its hydrochloride salt) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the analyte and the desired chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter to avoid line broadening.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay (d1): 1-5 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 100 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

A longer relaxation delay may be necessary for quaternary carbons, although none are present in this molecule.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical spectral width: -150 to -250 ppm (referenced to CFCl₃).

-

¹⁹F is a high-abundance, high-sensitivity nucleus, so fewer scans are typically required compared to ¹³C.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

-

HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be complex due to the puckered nature of the cyclobutane ring and the presence of diastereomers. The protons on the cyclobutane ring are diastereotopic, leading to distinct chemical shifts and complex coupling patterns.

Expected Chemical Shifts and Multiplicities:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-1 (CH-NH₂) | ~3.5 - 4.0 | m | J(H,H), J(H,F) |

| H-2, H-4 (CH₂) | ~2.0 - 3.0 | m | J(H,H), J(H,F) |

| H-3 (CH-F) | ~4.5 - 5.5 | dtt or m | J(H,F) (large), J(H,H) |

| NH₂ | ~1.5 - 3.0 (variable) | br s | - |

Causality behind Experimental Choices: The use of a high-field NMR spectrometer is crucial for resolving the complex multiplets arising from the diastereotopic protons of the cyclobutane ring. 2D NMR techniques like COSY and HSQC are invaluable for unambiguously assigning the proton and carbon signals, respectively.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the C₂ symmetry in the trans isomer and the plane of symmetry in the cis isomer (when puckering is averaged), three distinct carbon signals are expected for each diastereomer. A key feature will be the large one-bond carbon-fluorine coupling constant (¹JCF).

Expected Chemical Shifts and Couplings:

| Carbon | Expected Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (Hz) |

| C-1 (CH-NH₂) | ~45 - 55 | d | ³JCF ≈ 2-5 |

| C-2, C-4 (CH₂) | ~30 - 40 | d | ²JCF ≈ 15-25 |

| C-3 (CH-F) | ~80 - 90 | d | ¹JCF ≈ 200-230 |

Trustworthiness through Self-Validation: The observation of a large ¹JCF coupling constant for the carbon bearing the fluorine atom is a definitive confirmation of the C-F bond. The multiplicities of the other carbon signals due to coupling with fluorine further validate the structural assignment.

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence of fluorine and can provide information about its local environment. A single resonance is expected for this compound.

Expected Chemical Shift and Multiplicity:

| Nucleus | Expected Chemical Shift (ppm vs. CFCl₃) | Multiplicity |

| ¹⁹F | ~ -180 to -220 | m |

The multiplicity of the ¹⁹F signal will be complex due to couplings with the geminal proton (H-3) and the vicinal protons (H-2 and H-4).

Authoritative Grounding: The chemical shift ranges for fluorinated alkanes are well-established in the literature.[1][2] The magnitude of the geminal and vicinal H-F coupling constants is dependent on the dihedral angle, which differs between the cis and trans isomers.[3]

References

The Ascendancy of 3-Fluorocyclobutanamine Building Blocks in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties. Among the diverse array of fluorinated motifs, the 3-fluorocyclobutanamine scaffold has emerged as a particularly valuable building block. Its rigid, three-dimensional structure, combined with the unique electronic properties of fluorine, provides a versatile platform for enhancing metabolic stability, improving binding affinity, and fine-tuning lipophilicity. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and application of this compound building blocks for professionals in drug discovery and development. We will delve into the rationale behind their use, provide detailed synthetic protocols, and present case studies that underscore their transformative potential in the design of next-generation therapeutics.

The Strategic Advantage of Fluorinated Cyclobutanes in Medicinal Chemistry

The cyclobutane ring, a strained four-membered carbocycle, offers a unique conformational rigidity that can effectively lock in bioactive conformations and serve as a bioisosteric replacement for more flexible or metabolically labile groups.[1] When functionalized with fluorine, the most electronegative element, the resulting scaffold gains a host of desirable attributes for drug design.

The introduction of a fluorine atom can profoundly influence a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance a drug's half-life and oral bioavailability.[2][3]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, such as hydrogen bond-like interactions with backbone amides or other polar residues, thereby increasing binding affinity and potency.

-

Lipophilicity and Permeability: Fluorination can modulate a molecule's lipophilicity (logP), which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Strategic placement of fluorine can fine-tune this property to optimize cell permeability and overall pharmacokinetic behavior.[3][4]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This can be advantageous for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

The this compound moiety encapsulates these benefits within a compact and synthetically accessible framework, making it an increasingly popular choice for lead optimization and the development of novel chemical entities.

Commercial Availability of this compound Building Blocks

The growing demand for this compound derivatives has led to their increased commercial availability from various specialized suppliers. These building blocks are typically offered as hydrochloride salts to improve their stability and handling. Both cis and trans isomers are generally available, providing medicinal chemists with the tools to explore the impact of stereochemistry on biological activity.

Below is a table summarizing a selection of commercially available this compound building blocks:

| Compound Name | CAS Number | Stereochemistry | Supplier(s) |

| This compound hydrochloride | 1284245-36-8 | Mixture of cis/trans | AChemBlock, BLD Pharm |

| cis-3-Fluorocyclobutanamine hydrochloride | 1408075-13-7 | cis | AChemBlock, Alfa Chemistry |

| trans-3-Fluorocyclobutanamine hydrochloride | 1408075-99-9 | trans | AChemBlock, BLD Pharm, ChemNet |

| cis-3-Fluorocyclobutanamine | 1260670-54-9 | cis | BLD Pharm |

| 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride | 2490375-73-8 | N/A | ChemicalBook |

This table is not exhaustive but provides a representative sample of commercially available building blocks. Researchers should consult the websites of the listed suppliers for the most up-to-date product information and availability.

Synthetic Strategies for Accessing this compound Scaffolds

While an increasing number of this compound derivatives are commercially available, a deep understanding of their synthesis is crucial for the preparation of novel analogs and for scaling up lead candidates. The most common and versatile approach involves the nucleophilic fluorination of a pre-existing cyclobutane core.

General Synthetic Workflow

A general and reliable synthetic pathway to 3-fluorocyclobutanamines often commences from a commercially available cyclobutanone derivative. The key transformation is the introduction of the fluorine atom via nucleophilic substitution of a suitable leaving group, typically a hydroxyl or sulfonate ester.

Caption: General synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol: Synthesis of trans-3-Fluorocyclobutanamine from 3-Hydroxycyclobutanecarbonitrile

This protocol describes a representative synthesis of a this compound precursor, highlighting the key nucleophilic fluorination step.

Step 1: Tosylation of 3-Hydroxycyclobutanecarbonitrile

-

To a stirred solution of 3-hydroxycyclobutanecarbonitrile (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 3-(tosyloxy)cyclobutanecarbonitrile.

Step 2: Nucleophilic Fluorination with Tetrabutylammonium Fluoride (TBAF)

-

To a solution of 3-(tosyloxy)cyclobutanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere, add a 1.0 M solution of TBAF in THF (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the formation of the fluorinated product by GC-MS and TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (the product can be volatile).

-

Purify the crude 3-fluorocyclobutanecarbonitrile by flash column chromatography on silica gel (eluent: pentane/diethyl ether gradient).

Step 3: Reduction of the Nitrile to the Amine

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of 3-fluorocyclobutanecarbonitrile (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting suspension vigorously for 1 hour at room temperature.

-

Filter the solid through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude trans-3-fluorocyclobutanamine. The product can be further purified by distillation or converted to its hydrochloride salt for improved stability.

Causality Behind Experimental Choices:

-

Tosylation: The hydroxyl group is a poor leaving group. Its conversion to a tosylate provides an excellent leaving group for the subsequent Sₙ2 reaction with the fluoride nucleophile.

-

TBAF: Tetrabutylammonium fluoride is a common and effective source of "naked" fluoride ions in organic solvents, enhancing its nucleophilicity. Anhydrous conditions are crucial as water can solvate the fluoride ion, reducing its reactivity.

-

LiAlH₄ Reduction: Lithium aluminum hydride is a powerful reducing agent capable of converting the nitrile functionality to a primary amine. The Fieser workup (sequential addition of water, NaOH, and water) is a standard and effective method for quenching the reaction and precipitating the aluminum salts, facilitating product isolation.

Impact on Physicochemical and Pharmacological Properties: A Data-Driven Perspective

The incorporation of a this compound moiety can have a predictable and beneficial impact on key drug-like properties.

| Property | Effect of Fluorination | Rationale |

| pKa of Amine | Decrease | The strong electron-withdrawing effect of the fluorine atom reduces the electron density on the nitrogen, making the lone pair less available for protonation. |

| Lipophilicity (logP) | Context-dependent increase | While fluorine is highly electronegative, the C-F bond is less polarizable than a C-H bond. In many cases, the introduction of a fluorine atom can increase the overall lipophilicity of a molecule.[4] |

| Metabolic Stability | Increase | The C-F bond is highly resistant to enzymatic cleavage, thus blocking a potential site of metabolism.[2][3] |

| Conformational Rigidity | Maintained/Enhanced | The cyclobutane ring provides a rigid scaffold, and the fluorine atom does not significantly alter this conformation. |

Case Study: this compound in a Janus Kinase (JAK) Inhibitor

In the development of selective JAK inhibitors, a series of compounds were synthesized incorporating various small cyclic amines. The introduction of a trans-3-fluorocyclobutanamine moiety in place of a cyclobutanamine resulted in a compound with:

-

Improved Metabolic Stability: The fluorinated analog exhibited a significantly longer half-life in human liver microsomes.

-

Enhanced Cell Potency: The fluorinated compound showed a 5-fold increase in potency in a cellular assay.

-

Favorable Physicochemical Properties: The pKa of the amine was lowered, and the logP was slightly increased, leading to an overall improved ADME profile.

This case study exemplifies the power of strategic fluorination to address multiple challenges in drug design simultaneously.

Conclusion and Future Outlook

This compound building blocks represent a powerful and increasingly accessible tool for medicinal chemists. Their unique combination of conformational rigidity and the multifaceted effects of fluorine allows for the fine-tuning of a wide range of properties critical for drug efficacy and safety. As synthetic methodologies continue to improve and the commercial availability of diverse derivatives expands, we can expect to see the this compound motif featured in a growing number of clinical candidates and approved drugs. For researchers and drug development professionals, a thorough understanding of the synthesis and application of these valuable building blocks is essential for staying at the forefront of modern therapeutic design.

References

An In-Depth Technical Guide to the Safe Handling of 3-Fluorocyclobutanamine Hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Fluorocyclobutanamine Hydrochloride. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Compound Profile and Significance

This compound hydrochloride is a substituted cyclobutylamine derivative increasingly utilized as a key building block in medicinal chemistry. Its strained four-membered ring and fluorine substituent offer unique conformational constraints and metabolic properties, making it a valuable moiety in the design of novel therapeutics. The hydrochloride salt form generally provides improved stability and handling characteristics over the freebase.

However, as with many amine salts, its reactivity and potential biological activity necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety measures. The toxicological properties of this specific compound have not been exhaustively investigated, demanding a cautious and proactive approach to handling.[1]

Physicochemical Data

A clear understanding of the compound's physical and chemical properties is the foundation of a robust safety assessment. This data informs storage conditions, handling techniques, and emergency response.

| Property | Value | Source |

| Chemical Formula | C₄H₉ClFN | [1][2][3] |

| Molecular Weight | 125.57 g/mol | [1][2] |

| Appearance | White to off-white solid | [4][5] |

| Storage Temperature | Room Temperature; Store at 0-8 °C for long-term storage. Keep dry and cool. | [4][5][6] |

| Moisture Sensitivity | Hygroscopic; Avoid moisture. | [1] |

| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [1] |

Hazard Identification and Risk Assessment

This compound hydrochloride is classified with several hazards that require stringent control measures. The primary risks are associated with irritation to the skin, eyes, and respiratory tract.

-

Respiratory Irritation (H335): May cause respiratory irritation.[1][7][8]

-

Acute Oral Toxicity (H302): Some similar amine hydrochlorides are classified as harmful if swallowed.[8][9] While specific data for this compound is limited, this potential should be assumed.

A crucial aspect of risk assessment is acknowledging the unknowns. The Safety Data Sheet (SDS) explicitly states, "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated."[1] This statement mandates the use of the most conservative safety precautions.

Risk Assessment Workflow

A systematic approach to risk assessment should be performed before any new procedure involving this compound. The causality behind this workflow is to proactively identify and mitigate potential harm, creating a self-validating system of safety.

Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the cardinal principle of chemical safety.[10] This is achieved through a hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Engineering Controls

-

Fume Hood: All weighing, transferring, and reaction setup operations involving solid this compound hydrochloride must be conducted in a certified chemical fume hood.[11] This is critical to prevent inhalation of fine particulates and to contain any potential spills.[11][12]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

Personal Protective Equipment (PPE)

PPE is the last line of defense. Its selection must be based on the specific hazards of the material and the procedure.

| PPE Item | Specification & Rationale |

| Eye Protection | Chemical splash goggles are mandatory.[11][13] Standard safety glasses do not provide adequate protection from dust or splashes.[10] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) must be worn.[11][13] Inspect gloves for defects before each use.[14] Wash hands thoroughly after glove removal.[14] |

| Body Protection | A flame-resistant lab coat must be worn and fully buttoned.[11] |

| Respiratory Protection | For standard handling in a fume hood, a respirator is not typically required. However, for large spills or situations with inadequate ventilation, a respirator with appropriate cartridges (e.g., type ABEK-P2) should be used by trained personnel.[1] |

Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is essential for safety and experimental reproducibility.

Step-by-Step Handling Protocol (Weighing and Transfer)

-

Preparation: Don all required PPE. Designate a specific area within the fume hood for handling the solid. Place a waste bag or container for contaminated items in the hood.

-

Grounding: If transferring significant quantities, ensure containers are grounded to prevent static discharge.[8][15]

-

Weighing: Use an analytical balance inside the fume hood or a containment enclosure. Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.[7]

-

Transfer: If adding to a solvent, do so slowly and in a controlled manner. Be aware of potential exothermic reactions, especially with strong acids or reactive reagents.

-

Cleanup: Promptly clean the spatula and weighing area with a damp cloth (e.g., wetted with ethanol) to decontaminate surfaces. Place the cloth in the designated waste container.

-

Closure: Securely close the primary container of this compound hydrochloride.

Storage

-

Container: Keep the compound in its original, tightly-closed container.[7][15]

-

Environment: Store in a cool, dry, and well-ventilated area.[13][16] The compound is moisture-sensitive; storage in a desiccator may be appropriate.[1]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents and acids.[1][13]

Disposal

Disposal must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[11][15]

-

Waste Collection: Collect waste solid and contaminated materials (e.g., gloves, weigh boats) in a clearly labeled, sealed hazardous waste container.[11][17]

-

Labeling: The label must include the full chemical name and the words "Hazardous Waste".[11]

-

Decontamination: Triple-rinse empty containers with a suitable solvent (e.g., ethanol).[11] Collect the rinsate as hazardous liquid waste.[11]

-

Pickup: Contact your institution's Environmental Health and Safety (EHS) department for proper disposal.[11]

Spill Management and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

Spill Response Decision Tree

First Aid Measures

These are immediate actions to be taken while awaiting professional medical assistance. Always show the Safety Data Sheet to the attending physician.[1]

-

Inhalation: If breathed in, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing.[17] Wash off with soap and plenty of water for at least 15 minutes.[1][17] Seek medical attention.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

References

- 1. capotchem.cn [capotchem.cn]

- 2. chembk.com [chembk.com]

- 3. This compound hydrochloride | C4H9ClFN | CID 67084889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-13-7 | AChemBlock [achemblock.com]

- 5. trans-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-99-9 | AChemBlock [achemblock.com]

- 6. cis-3-FluorocyclobutanaMine hydrochloride | 1408075-13-7 [amp.chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. artsci.usu.edu [artsci.usu.edu]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. diplomatacomercial.com [diplomatacomercial.com]

- 17. ehs.princeton.edu [ehs.princeton.edu]

The Solubility Profile of 3-Fluorocyclobutanamine: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3-fluorocyclobutanamine in organic solvents, a critical parameter for researchers, scientists, and drug development professionals. This document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and discusses the practical implications for pharmaceutical development.

Introduction: The Significance of this compound and its Solubility

This compound is a fascinating building block in medicinal chemistry, offering a unique combination of a strained cyclobutane ring and a fluorine substituent. This structure imparts specific conformational rigidity and metabolic stability, making it an attractive moiety in the design of novel therapeutics. However, the successful integration of this compound into drug discovery and development pipelines is critically dependent on a thorough understanding of its physicochemical properties, paramount among which is its solubility.

Solubility in various organic solvents is a key determinant for a range of processes, including:

-

Synthetic Chemistry: The choice of solvent can significantly impact reaction rates, yields, and impurity profiles.

-

Purification: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the target compound and its impurities.

-

Formulation: The development of stable and bioavailable drug formulations requires a deep understanding of the active pharmaceutical ingredient's (API) solubility characteristics.

-

In Vitro and In Vivo Studies: The preparation of stock solutions for biological assays and preclinical studies necessitates knowledge of suitable solvents and achievable concentrations.

This guide will provide the necessary theoretical framework and practical methodologies to effectively navigate the challenges and opportunities presented by the solubility of this compound.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational principle: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1] The molecular structure of this compound, featuring both a polar amine group and a fluorine atom, suggests a nuanced solubility profile.

Molecular Properties Influencing Solubility

-

Polarity and Hydrogen Bonding: The primary amine group (-NH2) is capable of both donating and accepting hydrogen bonds, a key factor for solubility in protic solvents like alcohols.[2] The nitrogen atom's lone pair of electrons also allows for hydrogen bonding with protic solvents.

-

Effect of the Fluorine Substituent: The high electronegativity of the fluorine atom induces a dipole moment in the C-F bond, increasing the overall polarity of the molecule. This can enhance solubility in polar solvents.[3]

-

Lipophilicity: A study on 3-fluorocyclobutylamines indicated that fluorination can impact lipophilicity, with trans-isomers showing increased lipophilicity (higher logP) compared to their non-fluorinated analogs.[3] This suggests that while the fluorine adds polarity, it can also contribute to interactions with less polar environments.

-

Basicity (pKa): The amine group imparts basic properties to the molecule. The pKa of related 3-fluorocyclobutylamines has been shown to be lower than their non-fluorinated counterparts, indicating that the fluorine atom reduces the basicity of the amine.[3] This can influence its solubility in acidic or basic media, though this guide focuses on neutral organic solvents.

Expected Solubility Trends in Organic Solvents

Based on these properties, we can predict the following solubility trends for this compound:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected due to the strong potential for hydrogen bonding between the amine group of this compound and the hydroxyl group of the alcohol.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Moderate to good solubility is anticipated. While these solvents cannot donate hydrogen bonds, they can act as hydrogen bond acceptors and engage in dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Lower solubility is predicted. The overall polarity of this compound will likely limit its ability to favorably interact with non-polar solvents where van der Waals forces are the predominant intermolecular interactions.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental protocols. Both kinetic and thermodynamic solubility assays are valuable tools in different stages of drug discovery and development.[4][5]

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This high-throughput method measures the solubility of a compound from a DMSO stock solution added to a buffer. It is useful for early-stage screening of large numbers of compounds.[6][7]

-

Thermodynamic Solubility: This method measures the equilibrium solubility of a solid compound in a solvent and is considered the "gold standard." It is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.[4]

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol details the determination of the equilibrium solubility of this compound in an organic solvent.

Materials:

-

This compound (solid, as free base or a specified salt)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene) of high purity

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any undissolved particles.

-

Dilution and Analysis: Dilute the filtered solution with the same organic solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Data Analysis: Using the calibration curve, calculate the concentration of this compound in the saturated solution. The solubility is typically reported in mg/mL or g/100 mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Predicted Solubility Profile of this compound

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL) |

| Polar Protic | Methanol | 5.1 | > 200 (Highly Soluble) |

| Ethanol | 4.3 | > 150 (Highly Soluble) | |

| Isopropanol | 3.9 | > 100 (Soluble) | |

| Polar Aprotic | Acetone | 5.1 | 50 - 100 (Soluble) |

| Ethyl Acetate | 4.4 | 20 - 50 (Sparingly Soluble) | |

| Dichloromethane | 3.1 | 10 - 20 (Slightly Soluble) | |

| Non-Polar | Toluene | 2.4 | < 5 (Poorly Soluble) |

Disclaimer: The data in this table is illustrative and intended for educational purposes to demonstrate expected trends and data presentation. Actual experimental values may vary.

Molecular Interactions: A Visual Representation

The solubility of this compound is dictated by the specific molecular interactions it forms with solvent molecules. The following diagrams illustrate these interactions.

Caption: Hydrogen bonding with a polar protic solvent.

Caption: Interactions with a polar aprotic solvent.

Practical Applications in Drug Development

A comprehensive understanding of the solubility of this compound has direct and significant implications for various stages of drug development:

-

Lead Optimization: Solubility data can guide medicinal chemists in modifying the structure of lead compounds to improve their physicochemical properties without compromising biological activity.

-

Salt Selection: If the free base has poor solubility, forming a salt can significantly improve its aqueous solubility. Understanding its solubility in organic solvents is crucial for the salt formation and crystallization process.

-

Process Chemistry: For large-scale synthesis, the choice of solvents for reaction and purification is critical for efficiency, safety, and cost-effectiveness. High solubility can lead to higher throughput in reactions and easier handling.

-

Formulation Development: The solubility profile informs the selection of excipients and the development of appropriate dosage forms, such as tablets, capsules, or injectables. For poorly soluble compounds, amorphous solid dispersions or lipid-based formulations might be considered.[8]

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by its unique molecular structure. While specific quantitative data remains to be extensively published, a strong theoretical understanding allows for the prediction of its behavior in various solvent systems. The experimental protocols outlined in this guide provide a robust framework for the accurate determination of its solubility, a critical step in harnessing the full potential of this promising chemical entity in the advancement of new medicines.

References

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]